1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE
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Overview
Description
1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluoro-substituted phenyl ring attached to a piperazine moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluoro-substituted benzene derivative and the piperazine core.
Attachment of the Ethoxy-phenyl Group: The ethoxy-phenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a fluoro-substituted phenyl ring, used in the synthesis of high-performance polymers.
Noble Gas Compounds: Although not directly related, noble gas compounds also exhibit unique chemical properties due to their unusual bonding patterns.
Uniqueness: 1-(2-ETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H21FN2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-10-6-3-7-15(18)19(23)22-13-11-21(12-14-22)17-9-5-4-8-16(17)20/h3-10H,2,11-14H2,1H3 |
InChI Key |
JSEXVIMYBQLGDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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